molecular formula C7H8Br2N4 B8760930 N'-(3,6-dibromopyrazin-2-yl)-n,n-dimethyl-formamidine

N'-(3,6-dibromopyrazin-2-yl)-n,n-dimethyl-formamidine

Cat. No. B8760930
M. Wt: 307.97 g/mol
InChI Key: WDOSZJNTNYWFLC-UHFFFAOYSA-N
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Patent
US07915256B2

Procedure details

A mixture of 3,6-dibromo-pyrazin-2-ylamine (15.37 g, 60.80 mmol) and N,N-dimethylformamide dimethyl acetal (10.1 mL, 76.00 mmol), suspended in ethanol (150 mL), is refluxed for 2 hours. The reaction mixture is evaporated in vacuo affording the title compound (18.6 g). 1H-NMR (400 MHz, CDCl3) δ (ppm) 3.20 (s, 3H), 3.21 (s, 3H), 7.93 (s, 1H), 8.48 (s, 1H). LCMS: Rt 3.81 min (99.1%), m/z (APCI) 307 (M+H)+.
Quantity
15.37 g
Type
reactant
Reaction Step One
Quantity
10.1 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([NH2:9])=[N:4][C:5]([Br:8])=[CH:6][N:7]=1.CO[CH:12](OC)[N:13]([CH3:15])[CH3:14]>C(O)C>[Br:1][C:2]1[C:3]([N:9]=[CH:12][N:13]([CH3:15])[CH3:14])=[N:4][C:5]([Br:8])=[CH:6][N:7]=1

Inputs

Step One
Name
Quantity
15.37 g
Type
reactant
Smiles
BrC=1C(=NC(=CN1)Br)N
Name
Quantity
10.1 mL
Type
reactant
Smiles
COC(N(C)C)OC
Step Two
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is refluxed for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture is evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
BrC=1C(=NC(=CN1)Br)N=CN(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 18.6 g
YIELD: CALCULATEDPERCENTYIELD 99.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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